![molecular formula C12H22S5 B14400688 2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene CAS No. 89880-17-1](/img/structure/B14400688.png)
2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of multiple ethylsulfanyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene typically involves the reaction of ethylsulfanyl-containing precursors under controlled conditions. One common method involves the use of ethylsulfanyl-substituted alkenes, which undergo a series of substitution reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfanyl derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene involves its interaction with specific molecular targets and pathways. The ethylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,2-Bis(ethylsulfanyl)ethoxy]-1,1-bis(ethylsulfanyl)ethane
- (Z)-1,2-bis(ethylsulfanyl)ethene
- {[2,2-bis(ethylsulfanyl)-1-methoxyethenyl]oxy}trimethylsilane
Uniqueness
2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene is unique due to its multiple ethylsulfanyl groups and the specific arrangement of these groups around the ethene backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89880-17-1 |
|---|---|
Molecular Formula |
C12H22S5 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2-[2,2-bis(ethylsulfanyl)ethenylsulfanyl]-1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C12H22S5/c1-5-14-11(15-6-2)9-13-10-12(16-7-3)17-8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
HDXMACGSYCRPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CSC=C(SCC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
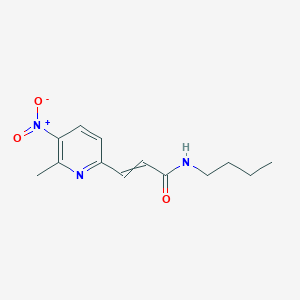
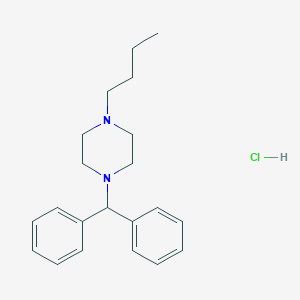

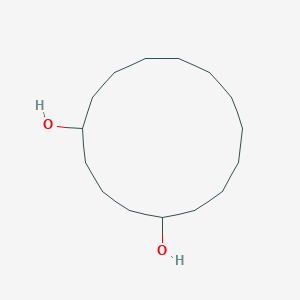

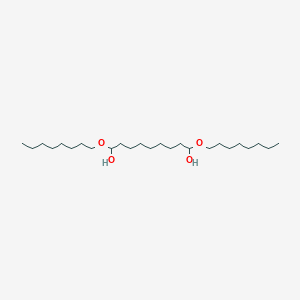
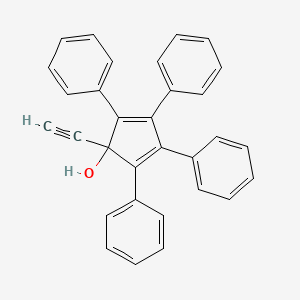
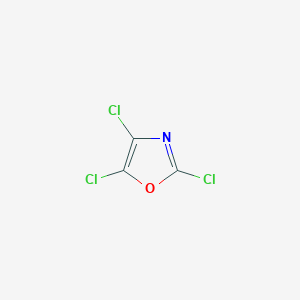

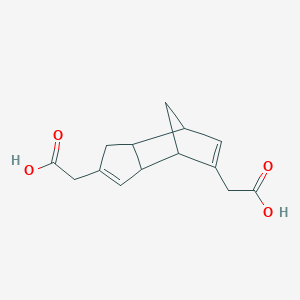
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
